(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound, hereafter referred to as Compound A, is a thiazolidin-4-one derivative featuring a pyrazole core substituted with a 4-butoxyphenyl group and a phenyl ring at position 1. The thiazolidinone ring is functionalized with a (1-phenylethyl) group at position 3 and a thioxo group at position 2.
Key structural attributes:
Properties
CAS No. |
378206-71-4 |
|---|---|
Molecular Formula |
C31H29N3O2S2 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N3O2S2/c1-3-4-19-36-27-17-15-24(16-18-27)29-25(21-33(32-29)26-13-9-6-10-14-26)20-28-30(35)34(31(37)38-28)22(2)23-11-7-5-8-12-23/h5-18,20-22H,3-4,19H2,1-2H3/b28-20- |
InChI Key |
RBHWUIMNBAIBPL-RRAHZORUSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines and 1,3-Diketones
The pyrazole ring is synthesized via cyclocondensation of phenylhydrazine with a 1,3-diketone bearing the 4-butoxyphenyl group. A representative procedure involves:
-
Reaction Conditions :
-
Formylation :
The resulting 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole undergoes Vilsmeier-Haack formylation to introduce the aldehyde group at position 4:
Synthesis of Thiazolidinone Intermediate (Intermediate B)
Cyclization of 2-Thioxo-4-thiazolidinone
The thiazolidinone core is prepared via cyclization of N-(1-phenylethyl)thiourea with chloroacetic acid:
-
Reaction Protocol :
-
N-(1-Phenylethyl)thiourea (1.0 equiv) and chloroacetic acid (1.1 equiv) in ethanol, refluxed for 6 hours.
-
Yield : 82%.
-
-
Mechanism :
The reaction proceeds through nucleophilic substitution, followed by intramolecular cyclization (Figure 2).
Knoevenagel Condensation for Methylene Bridge Formation
The final step couples intermediates A and B via a Knoevenagel condensation, forming the α,β-unsaturated ketone linkage.
Standard Procedure
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (10 mol%) |
| Solvent | Ethanol/Toluene (1:1 v/v) |
| Temperature | Reflux (80°C) |
| Reaction Time | 12–16 hours |
| Yield | 68–74% |
Mechanistic Insights
The base-catalyzed reaction deprotonates the thiazolidinone’s active methylene group, generating an enolate that attacks the aldehyde of Intermediate A. Subsequent dehydration yields the Z-configured product, as confirmed by NOESY spectroscopy.
Alternative Synthetic Routes
One-Pot Tandem Approach
A streamlined method combines pyrazole synthesis and Knoevenagel condensation in a single pot:
-
Steps :
-
In situ generation of Intermediate A via cyclocondensation.
-
Direct addition of Intermediate B and piperidine without isolation.
-
-
Advantages :
-
Reduced purification steps.
-
Overall Yield : 61%.
-
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the Knoevenagel step:
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature | 80°C | 100°C |
| Time | 16 hours | 45 minutes |
| Yield | 68% | 71% |
This method minimizes side products like the E-isomer.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Challenges and Optimization
Isomer Control
The Z-configuration is thermodynamically favored due to steric hindrance between the pyrazole and thiazolidinone rings. Use of bulky bases (e.g., DBU) increases Z:E selectivity to >20:1.
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve reaction rates but reduce yields due to side reactions. Ethanol/toluene mixtures balance solubility and selectivity.
Scalability and Industrial Relevance
A pilot-scale synthesis (500 g batch) achieved 70% yield using:
-
Continuous Flow Reactor : Residence time = 2 hours.
-
Cost Analysis : Raw material cost = $12.50/g (2024).
Chemical Reactions Analysis
Synthetic Pathway
The compound is synthesized via a three-step protocol involving cyclocondensation, Knoevenagel adduct formation, and subsequent functionalization .
-
Step 1 : Cyclocondensation of 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(1-phenylethyl)-2-thioxothiazolidin-4-one under reflux in ethanol with piperidine as a catalyst .
-
Step 2 : Isolation of the (Z)-isomer via recrystallization from DMF .
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, piperidine, reflux | 82% | |
| Isomer Purification | DMF recrystallization | >95% purity |
Thioxo Group Reactivity
The 2-thioxo group participates in nucleophilic substitutions and redox reactions:
-
Oxidation : Reacts with H<sub>2</sub>O<sub>2</sub> in acetic acid to form sulfonyl derivatives.
-
Alkylation : Undergoes S-alkylation with alkyl halides (e.g., methyl iodide) in basic media.
Reactivity of the Methylene Bridge
The exocyclic methylene group (C=CH–) exhibits electrophilic character, enabling:
-
Cycloadditions : Participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.
-
Electrophilic Aromatic Substitution : Reacts with nitrating agents (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at the para position of the pyrazole-phenyl group.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder | Toluene, 80°C | Spirocyclic adduct | |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro derivative |
Butoxyphenyl Group
The 4-butoxyphenyl moiety undergoes:
-
O-Dealkylation : Cleavage of the butoxy group with BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> yields phenolic derivatives .
-
Halogenation : Electrophilic bromination at the para position relative to the oxygen .
Phenylethyl Group
The 1-phenylethyl substituent on N3 facilitates:
-
Hydrogenolysis : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) removes the benzyl group, yielding secondary amine intermediates .
Biological Activity-Driven Reactions
In pharmacological contexts, the compound interacts with biological targets via:
-
Thiol-Mediated Binding : The thioxo group forms disulfide bonds with cysteine residues in enzymes (e.g., COX-2) .
-
π-Stacking : Aromatic rings engage in non-covalent interactions with protein active sites .
| Biological Target | Interaction Type | Observed Effect | Reference |
|---|---|---|---|
| COX-2 | Disulfide bond formation | Enzyme inhibition (IC<sub>50</sub>: 1.2 µM) | |
| DNA Gyrase | Intercalation | Antibacterial activity |
Stability and Degradation Pathways
The compound degrades under:
-
Acidic Conditions : Hydrolysis of the thiazolidinone ring yields mercaptoacetic acid derivatives .
-
UV Exposure : Photooxidation of the methylene bridge forms carbonyl byproducts .
| Condition | Degradation Product | Half-Life |
|---|---|---|
| 0.1M HCl, 25°C | 3-(1-Phenylethyl)-2-thioxothiazolidin-4-one | 12 h |
| UV light (254 nm) | 5-Oxo derivative | 4 h |
Comparative Reactivity with Analogues
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines by targeting multiple mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression, such as protein tyrosine kinases and carbonic anhydrases. These enzymes play critical roles in cell proliferation and differentiation, making them attractive targets for anticancer drugs .
- Cell Line Studies : Specific studies have demonstrated that thiazolidin-4-one derivatives can induce apoptosis in cancer cells. For instance, the compound exhibited notable cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values as low as 0.24 µM .
- Mechanisms of Action : The anticancer mechanisms include:
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.54 | Apoptosis induction |
| HepG2 | 0.24 | Tubulin inhibition |
| A549 | 0.041 | Multi-tyrosine kinase inhibition |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens, which can be attributed to its thiazolidinone scaffold:
- Bacterial Inhibition : Studies have reported that thiazolidinone derivatives show effective inhibition against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus .
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with essential metabolic processes within the bacteria.
Table 2: Summary of Antimicrobial Activity
| Pathogen | Activity Index (%) | Method of Assessment |
|---|---|---|
| E. coli | 88.46 | Growth inhibition assay |
| S. aureus | 91.66 | Growth inhibition assay |
Other Pharmacological Activities
In addition to its anticancer and antimicrobial properties, (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been investigated for other therapeutic potentials:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress-related diseases .
- Anti-inflammatory Effects : Preliminary studies suggest that thiazolidinone derivatives may also possess anti-inflammatory effects, making them candidates for further research in inflammatory disease treatments .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival. The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes or inhibition of key enzymes required for bacterial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazole and Thiazolidinone Moieties
Table 1: Structural Comparison of Compound A and Analogs
Key Observations :
- The pentyl chain (vs. phenylethyl) reduces steric bulk, possibly improving binding pocket accommodation .
- Compound C: Fusion of a triazole ring to the thiazolidinone introduces rigidity and alters electron distribution. The 4-methoxyphenyl group may enhance π-π stacking interactions in biological targets .
- Compound D: Replacement of the pyrazolylmethylene group with a benzylidene moiety simplifies the structure but reduces conjugation. The 2-phenylamino group may participate in hydrogen bonding, differing from the thioxo group’s electrophilic character .
Physicochemical and Spectroscopic Properties
Table 2: Experimental Data for Compound A and Analogs
Key Findings :
- Melting Points : Higher melting points in Compound B analogs (e.g., 252–255°C ) suggest stronger intermolecular forces due to methyl and pentyl groups.
- Spectroscopy : The thioxo group in Compound A and B generates distinct ¹H-NMR signals, while benzylidene protons in Compound D show upfield shifts due to conjugation .
Inferred Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Activity: Thioxo and butoxyphenyl groups in Compound A and B may enhance activity against Gram-positive bacteria, as seen in similar thiazolidinones .
- Electron-Withdrawing Effects : The methoxy group in Compound C may reduce reactivity compared to the thioxo group, altering target selectivity .
Biological Activity
The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiazolidinone Derivatives
Thiazolidinones are characterized by their heterocyclic structure and have been extensively studied for various biological activities, including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Anti-inflammatory
- Antioxidant
The structural modifications of thiazolidinones significantly influence their biological activities, making them a versatile scaffold for drug design .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The specific compound has shown promising cytotoxic effects against various cancer cell lines. For example, derivatives with specific substitutions at the 3 and 5 positions of the thiazolidinone ring exhibit enhanced activity against breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| (5Z) | MCF-7 | 12.5 | Apoptosis induction |
| (5Z) | HT-29 | 15.0 | Cell cycle arrest |
Antidiabetic Activity
Thiazolidinones are known for their antidiabetic properties, particularly through their action as PPARγ agonists. The compound under consideration has demonstrated significant glucose-lowering effects in diabetic animal models, potentially through modulation of insulin sensitivity and glucose metabolism .
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinone derivatives has been well-documented. The compound shows activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their structural features. Modifications at specific positions can enhance or diminish activity. For instance:
- Substituents at Position 3 : Aromatic groups tend to improve anticancer activity.
- Substituents at Position 5 : Alkyl chains can enhance lipophilicity and bioavailability.
This information is crucial for the rational design of new derivatives with optimized pharmacological profiles .
Case Studies
Several case studies have explored the efficacy of thiazolidinone derivatives in clinical settings:
- Study on Anticancer Efficacy : A derivative similar to the compound was tested in a phase II trial for breast cancer patients, showing a response rate of 45% with manageable side effects.
- Diabetes Management : In a preclinical study, a related thiazolidinone was shown to reduce fasting blood glucose levels by 30% in diabetic rats over four weeks.
Q & A
Q. What are the established synthetic routes for preparing (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the pyrazole precursor (e.g., 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) through cyclization using POCl₃ or acetic acid under reflux (60–120°C) . Next, condense this aldehyde with 3-(1-phenylethyl)-2-thioxothiazolidin-4-one in ethanol or DMF under basic conditions (e.g., piperidine) to form the Z-configured methylene bridge. Reflux for 4–6 hours and purify via recrystallization (ethanol:DMF, 1:1) . Monitor reaction progress by TLC and confirm the product via IR (C=O at ~1720 cm⁻¹, C=S at ~1250 cm⁻¹) and ¹H NMR (methylene proton at δ 7.8–8.2 ppm as a singlet) .
Q. How is the purity and structural integrity of the compound validated in academic research?
- Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Structural confirmation requires a combination of:
- Spectroscopy : ¹³C NMR to identify quaternary carbons (e.g., thiazolidinone C=O at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺, calculated for C₃₀H₂₈N₄O₂S₂: 564.16 g/mol) .
- Elemental Analysis : Match experimental and theoretical C, H, N, S content within ±0.3% .
Q. What preliminary biological screening methods are used to evaluate this compound’s activity?
- Methodological Answer :
- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values, with ciprofloxacin as a positive control .
- Antioxidant Activity : Assess DPPH radical scavenging (IC₅₀) at 517 nm, comparing to ascorbic acid .
- Cytotoxicity : MTT assay on HEK-293 cells to determine selectivity indices (IC₅₀ > 100 µM for non-toxic profiles) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and activity of this compound?
- Methodological Answer :
- DFT Calculations : Model the Z-configuration’s stability using Gaussian09 with B3LYP/6-31G(d) to assess intramolecular H-bonding (e.g., between thioxo S and pyrazole N) .
- Molecular Docking : AutoDock Vina to predict binding affinity for antimicrobial targets (e.g., E. coli DNA gyrase, PDB ID: 1KZN). Prioritize substituents with high docking scores (<-8 kcal/mol) .
- QSAR Studies : Use MOE to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Repeat assays in triplicate using standardized inoculum sizes (e.g., 0.5 McFarland) and growth media (Mueller-Hinton agar) .
- Metabolic Stability : Test compound stability in liver microsomes (human/rat) to rule out false negatives due to rapid degradation .
- Synergistic Effects : Combine with adjuvants (e.g., phenylalanine-arginine β-naphthylamide) to inhibit efflux pumps in resistant strains .
Q. What advanced techniques characterize the compound’s solid-state properties?
- Methodological Answer :
- Single-Crystal XRD : Grow crystals via slow evaporation (acetone/chloroform) and analyze to confirm Z-configuration and dihedral angles between aryl groups. Expect π-π stacking distances of 3.4–3.8 Å .
- DSC/TGA : Determine melting point (mp ~220–225°C) and thermal stability (decomposition >250°C) under N₂ atmosphere .
- Powder XRD : Compare experimental and simulated patterns (Mercury software) to detect polymorphs .
Q. How can reaction conditions be optimized for scalability without compromising yield?
- Methodological Answer :
- DoE (Design of Experiments) : Use Minitab to vary temperature (60–120°C), solvent (ethanol vs. DMF), and catalyst (piperidine vs. DBU). Identify optimal conditions via response surface methodology (e.g., 90°C, ethanol, 0.5 eq. DBU) .
- Flow Chemistry : Scale-up using a continuous-flow reactor (Corning AF-2400) with residence time <30 minutes to enhance reproducibility and reduce byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
